![molecular formula C8H10F3NO4 B2934129 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 1309020-00-5](/img/structure/B2934129.png)

1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

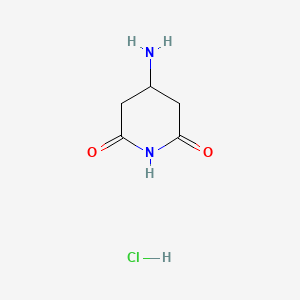

“1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is a compound with the molecular weight of 241.17 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The InChI code for “1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is 1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” are not available, pyrrolidine derivatives are known to undergo a variety of chemical reactions . For example, they can be synthesized from primary amines with diols .Physical And Chemical Properties Analysis

“1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications

Environmental Persistence and Bioaccumulation

Perfluorinated acids, including perfluorinated carboxylates (PFCAs), show environmental persistence and have been detected in various wildlife, raising concerns about their bioaccumulation potential. The bioaccumulation of perfluorinated acids is directly related to the length of their fluorinated carbon chain, with PFCAs having lower bioaccumulation potential than perfluorinated sulfonates (PFASs) of the same chain length. Research indicates that PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, highlighting a need for further research on PFCAs with longer chains (Conder et al., 2008).

Developmental Toxicity of Perfluoroalkyl Acids

Perfluoroalkyl acids like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) are used in numerous industrial and consumer products. Recent studies have shown their widespread prevalence in humans, leading to increased scrutiny from public and regulatory agencies. Research suggests a need for further investigation into the developmental toxicity of these compounds, with a focus on understanding the hazards they may pose (Lau et al., 2004).

Microbial Degradation and Treatment Methods

Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate and effects of these precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding the biodegradability of these compounds is crucial for evaluating their environmental impact and for developing effective treatment methods. The review suggests a gap in knowledge regarding the direct detection of precursor chemicals in environmental samples and emphasizes the importance of laboratory investigations (Liu & Mejia Avendaño, 2013).

Novel Treatment Technologies

Exploration of novel treatment technologies for perfluorinated compounds, including PFOS and PFOA, is critical due to their widespread distribution and persistence in aquatic environments. Innovative technologies such as sonochemistry, bioremediation, and photolysis are being tested for their effectiveness in removing these compounds from water, offering promising avenues for addressing environmental contamination (Kucharzyk et al., 2017).

Future Directions

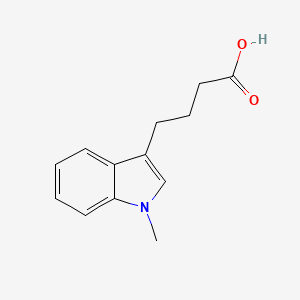

The future directions for “1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” and similar compounds involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name |

1-(2,2,2-trifluoroethoxycarbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFAZZGZAOLUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)

![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)

![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)

![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)